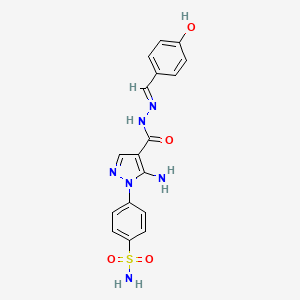
Cox-2-IN-31
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Cox-2-IN-31 is a selective inhibitor of cyclooxygenase-2 (COX-2), an enzyme responsible for inflammation and pain. Cyclooxygenase-2 inhibitors are a class of nonsteroidal anti-inflammatory drugs that specifically target the cyclooxygenase-2 enzyme, reducing the risk of gastrointestinal side effects commonly associated with nonselective inhibitors . This compound has shown potential in various therapeutic applications, particularly in the treatment of inflammatory diseases and certain types of cancer .
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of Cox-2-IN-31 typically involves multiple steps, including the formation of key intermediates and their subsequent functionalization. One common synthetic route involves the reaction of a substituted benzene derivative with a suitable electrophile to form the core structure. This is followed by further functionalization through reactions such as halogenation, nitration, or sulfonation to introduce the desired functional groups .
Industrial Production Methods: Industrial production of this compound involves optimizing the synthetic route for large-scale production. This includes selecting appropriate solvents, catalysts, and reaction conditions to maximize yield and purity. The process may also involve purification steps such as recrystallization or chromatography to obtain the final product in a highly pure form .
Análisis De Reacciones Químicas
Types of Reactions: Cox-2-IN-31 undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides or hydroxides.
Reduction: Reduction reactions can convert this compound to its corresponding reduced forms.
Substitution: The compound can undergo substitution reactions where functional groups are replaced by other groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are commonly used.
Substitution: Reagents like halogens, nitrating agents, and sulfonating agents are used under controlled conditions.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides or hydroxides, while substitution reactions can introduce various functional groups into the molecule .
Aplicaciones Científicas De Investigación
Cox-2-IN-31 has a wide range of scientific research applications, including:
Chemistry: Used as a tool compound to study the inhibition of cyclooxygenase-2 and its effects on various chemical pathways.
Biology: Investigated for its role in modulating inflammatory responses and its potential as a therapeutic agent in inflammatory diseases.
Medicine: Explored for its potential in treating conditions such as arthritis, cancer, and other inflammatory disorders.
Industry: Utilized in the development of new pharmaceuticals and as a reference compound in drug discovery
Mecanismo De Acción
Cox-2-IN-31 can be compared with other cyclooxygenase-2 inhibitors such as celecoxib, rofecoxib, and etoricoxib. While all these compounds share the common mechanism of selectively inhibiting cyclooxygenase-2, this compound may have unique structural features that contribute to its specificity and potency. For example, this compound may exhibit different binding affinities or selectivity profiles compared to other inhibitors .
Comparación Con Compuestos Similares
- Celecoxib
- Rofecoxib
- Etoricoxib
- Valdecoxib
- Parecoxib
Cox-2-IN-31 stands out due to its unique chemical structure and potential therapeutic applications, making it a valuable compound in the field of medicinal chemistry.
Propiedades
Fórmula molecular |
C17H16N6O4S |
|---|---|
Peso molecular |
400.4 g/mol |
Nombre IUPAC |
5-amino-N-[(E)-(4-hydroxyphenyl)methylideneamino]-1-(4-sulfamoylphenyl)pyrazole-4-carboxamide |
InChI |
InChI=1S/C17H16N6O4S/c18-16-15(17(25)22-20-9-11-1-5-13(24)6-2-11)10-21-23(16)12-3-7-14(8-4-12)28(19,26)27/h1-10,24H,18H2,(H,22,25)(H2,19,26,27)/b20-9+ |
Clave InChI |
CDNINLNBPIYEHO-AWQFTUOYSA-N |
SMILES isomérico |
C1=CC(=CC=C1/C=N/NC(=O)C2=C(N(N=C2)C3=CC=C(C=C3)S(=O)(=O)N)N)O |
SMILES canónico |
C1=CC(=CC=C1C=NNC(=O)C2=C(N(N=C2)C3=CC=C(C=C3)S(=O)(=O)N)N)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![(1S)-1'-[2-(2,3-dichlorophenyl)-[1,3]thiazolo[4,5-b]pyrazin-6-yl]spiro[1,3-dihydroindene-2,4'-piperidine]-1-amine](/img/structure/B12388908.png)
![17-[[(2S,3S,4S,5R)-3,4-dihydroxy-5-(hydroxymethyl)-2-[(2R,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyoxolan-2-yl]methoxy]heptadecanoic acid](/img/structure/B12388909.png)
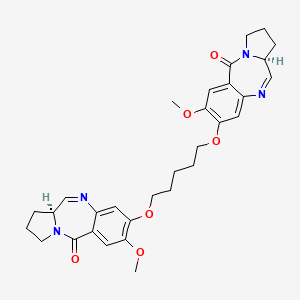
![(2E,4E)-5-(1,3-benzodioxol-5-yl)-1-[4-(4-chlorobenzoyl)piperazin-1-yl]penta-2,4-dien-1-one](/img/structure/B12388916.png)
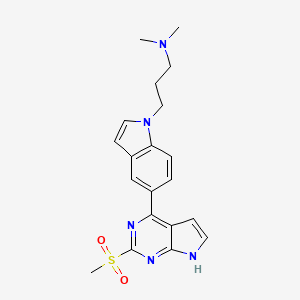

![5-(azidomethyl)-1-[(2R)-4-hydroxy-5-(hydroxymethyl)-3-(2-methoxyethoxy)oxolan-2-yl]pyrimidine-4,6-dione](/img/structure/B12388929.png)
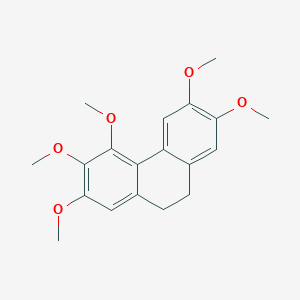
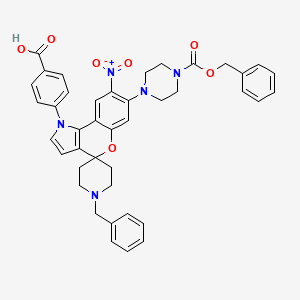

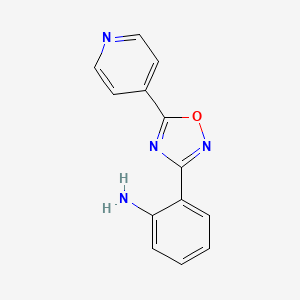
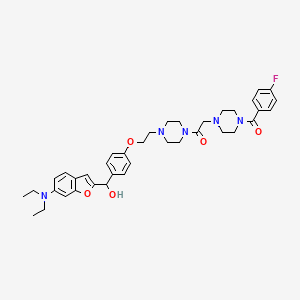

![(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S,3R)-2-[[(2S)-2-[[(2R)-2-[[2-[[(2S)-2-[[(2R)-2-[[(2S)-4-amino-2-[[(2S,3S)-2-[[(2S)-2-[[(2S)-2-[[(2S,3S)-2-amino-3-methylpentanoyl]amino]-3-(1H-indol-3-yl)propanoyl]amino]-3-(4-hydroxyphenyl)propanoyl]amino]-3-methylpentanoyl]amino]-4-oxobutanoyl]amino]-3-sulfanylpropanoyl]amino]-3-phenylpropanoyl]amino]acetyl]amino]-3-sulfanylpropanoyl]amino]-4-carboxybutanoyl]amino]-3-hydroxybutanoyl]amino]-3-(1H-imidazol-5-yl)propanoyl]amino]propanoyl]amino]-4-methylsulfanylbutanoyl]amino]-4-methylpentanoic acid](/img/structure/B12388994.png)
